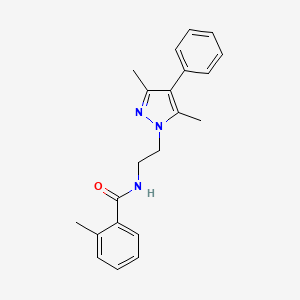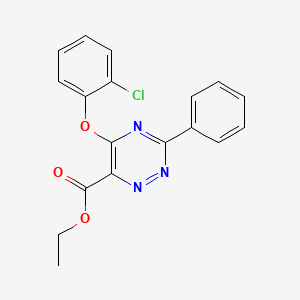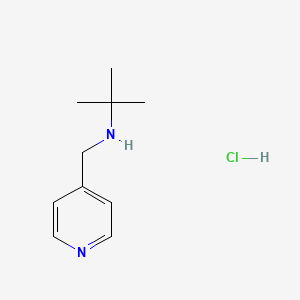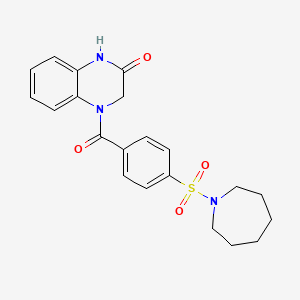
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide, also known as DMPEB, is a novel compound that has recently gained attention in scientific research. DMPEB is a small molecule that has been synthesized and studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation, cancer cell proliferation, and viral replication. N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2), and reduce cancer cell proliferation and invasion. N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide has also been shown to reduce viral replication in various diseases, such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
Advantages and Limitations for Lab Experiments
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have low toxicity in vitro and in vivo. N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide has also been shown to have good stability in various conditions, such as high temperature and low pH. However, N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in some assays. N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide also has limited bioavailability, which can make it difficult to study its effects in vivo.
Future Directions
There are several future directions for N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide research. One direction is to study its potential therapeutic applications in various diseases, such as cancer and viral infections. Another direction is to study its mechanism of action in more detail, to better understand how it inhibits the activity of enzymes and signaling pathways. Future research could also focus on improving the solubility and bioavailability of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide, to make it more useful for in vivo studies. Overall, N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide shows promise as a novel compound for therapeutic applications, and further research is warranted.
Synthesis Methods
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 2-methylbenzoic acid with 2-aminoethanol to form 2-(2-methylbenzamido)ethanol. This intermediate is then reacted with 3,5-dimethyl-4-phenyl-1H-pyrazole-1-carboxylic acid to form N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide. The synthesis method has been optimized to produce high yields of pure N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide.
Scientific Research Applications
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide has been studied in vitro and in vivo for its effects on cancer cell proliferation, migration, and invasion. It has also been studied for its potential to inhibit viral replication and reduce inflammation in various diseases.
properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-15-9-7-8-12-19(15)21(25)22-13-14-24-17(3)20(16(2)23-24)18-10-5-4-6-11-18/h4-12H,13-14H2,1-3H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHNHDWPSYVKIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C(=C(C(=N2)C)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Butoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2377891.png)
![3-[(Methylamino)methyl]benzamide hydrochloride](/img/structure/B2377892.png)
![3-(3-Chlorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one](/img/structure/B2377895.png)
![Ethyl 2-[6-(3-chloro-4-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2377897.png)
![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2377899.png)


![2-Methoxy-5-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzamide](/img/structure/B2377903.png)
![1-(5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-fluorophenyl)urea](/img/structure/B2377904.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2377909.png)

